molecular formula C13H14N2O B2425877 5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 890647-74-2

5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2425877
CAS RN: 890647-74-2
M. Wt: 214.268
InChI Key: MALXQKOSFVSXSN-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .


Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, in a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives showed high anti-tumor activity .


Physical And Chemical Properties Analysis

Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It has a molecular weight of 129.16 g/mol .

Scientific Research Applications

  • Crystal Structure Analysis :

    • A study by Rambabu et al. (2013) focused on the crystal structure analysis of a similar compound, "5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one". This analysis revealed different conformers of the compound and differences in their hydrogen bonding, which could be significant for understanding the chemical properties and potential applications of such compounds (Rambabu et al., 2013).
  • Pharmacological Applications :

    • Ukrainets et al. (2018) synthesized a series of new N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides. Their research revealed unexpected structural and biological regularities that could be interesting for further pharmacological studies (Ukrainets et al., 2018).
  • Potential Fungicidal Activity :

    • Kappe and Kappe (2009) explored the synthesis of pyrrolo[3,2,1‐ij]quinolin‐4‐ones with potential fungicidal activity. Their research into the functionalization of these compounds could lead to new fungicidal agents (Kappe & Kappe, 2009).
  • Histamine and Platelet Activating Factor Antagonism :

    • Paris et al. (1995) synthesized and evaluated a series of pyrrolo[3,2,1-ij]quinoline derivatives for their activities against histamine, platelet activating factor (PAF), and leukotrienes, recognizing their importance in asthma. This could suggest therapeutic applications in respiratory conditions (Paris et al., 1995).
  • Anticoagulant Activity :

    • Novichikhina et al. (2020) explored the synthesis of pyrrolo[3,2,1-ij]quinolin-2-ones and their inhibitory activity against blood coagulation factors, suggesting their potential use in developing anticoagulant drugs (Novichikhina et al., 2020).
  • Melatoninergic Activity :

    • Tsotinis et al. (2007) investigated new 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-6-alkanamides for their ability to activate pigment granule aggregation and bind to melatonin receptor subtypes, indicating potential applications in sleep disorders or circadian rhythm regulation (Tsotinis et al., 2007).
  • Antibacterial Activities :

    • Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinoline-5-carboxylic acids with potent antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential as antibiotics (Ishikawa et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

10-(methylaminomethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14-8-11-7-10-4-2-3-9-5-6-15(12(9)10)13(11)16/h2-4,7,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALXQKOSFVSXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C3C(=CC=C2)CCN3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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